molecular formula C17H24N4O5 B2471581 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 941947-03-1

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2471581
CAS No.: 941947-03-1
M. Wt: 364.402
InChI Key: HSHPGPBEWAHDLS-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound characterized by its pyridopyrimidine core structure, which is a fused ring system combining pyridine and pyrimidine rings. This complex molecule features multiple functional groups that impart unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions:

  • Formation of Pyridopyrimidine Core: : Begins with the preparation of the pyridopyrimidine core via cyclization reactions involving appropriate precursors.

  • Ethoxy and Ethyl Substitution: : Introduction of ethoxy and ethyl groups through alkylation reactions under controlled conditions.

  • Acetamide Introduction: : Acetamide functionalization is achieved by reacting intermediate products with acetamide derivatives.

  • N-methoxyethyl Substitution: : Final steps involve the substitution of the acetamide with a methoxyethyl group, often using alkylating agents under mild conditions.

Industrial Production Methods

Industrial synthesis may employ batch or continuous flow processes to ensure scalability and efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent selection, and catalysts, is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form corresponding oxides.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohol derivatives.

  • Substitution: : Nucleophilic substitution can replace functional groups with other substituents, altering its properties.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, strong bases.

Major Products

  • Oxides: : From oxidation reactions.

  • Amines and Alcohols: : From reduction reactions.

  • Varied Substituted Compounds: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound serves as a building block for designing new molecules and studying reaction mechanisms.

Biology

It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Research includes its use in drug development for targeting specific diseases due to its structural complexity.

Industry

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes, receptors, or other proteins. Its structure allows for high binding affinity and specificity, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide

  • 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyethyl)acetamide

Comparison

  • Unique Functional Groups: : The presence of the N-(2-methoxyethyl)acetamide moiety distinguishes it from similar compounds.

  • Chemical Reactivity: : Varies with different substituents, affecting biological activity and synthesis complexity.

Let me know what you think or if there's anything more specific you'd like to explore about this compound.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-5-11-9-19-15-13(14(11)26-6-2)16(23)21(17(24)20(15)3)10-12(22)18-7-8-25-4/h9H,5-8,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHPGPBEWAHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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